Cas no 2648939-44-8 (1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane)

1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane 化学的及び物理的性質
名前と識別子
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- EN300-39870285
- EN300-28244690
- 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane
- 2648939-44-8
- 1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane
-
- MDL: MFCD34168343
- インチ: 1S/C9H17NO2/c1-11-6-8-3-9(4-8,7-12-2)10-5-8/h10H,3-7H2,1-2H3
- InChIKey: DMCRCZRVOZXCSG-UHFFFAOYSA-N
- ほほえんだ: O(C)CC12CNC(COC)(C1)C2
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39870285-0.05g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 0.05g |
$2097.0 | 2023-07-07 | ||
Enamine | EN300-39870285-0.5g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 0.5g |
$2396.0 | 2023-07-07 | ||
Enamine | EN300-28244690-10.0g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 95.0% | 10.0g |
$10732.0 | 2025-03-15 | |
Enamine | EN300-28244690-1.0g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 95.0% | 1.0g |
$2496.0 | 2025-03-15 | |
Enamine | EN300-28244690-0.1g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 95.0% | 0.1g |
$2197.0 | 2025-03-15 | |
Enamine | EN300-39870285-0.25g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 0.25g |
$2297.0 | 2023-07-07 | ||
Enamine | EN300-28244690-1g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 1g |
$2496.0 | 2023-09-09 | ||
Enamine | EN300-39870285-0.1g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 0.1g |
$2197.0 | 2023-07-07 | ||
Enamine | EN300-39870285-10.0g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 10.0g |
$10732.0 | 2023-07-07 | ||
Enamine | EN300-28244690-0.25g |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
2648939-44-8 | 95.0% | 0.25g |
$2297.0 | 2025-03-15 |
1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexaneに関する追加情報
Chemical Profile of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane (CAS No. 2648939-44-8)
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane, identified by its Chemical Abstracts Service (CAS) number 2648939-44-8, is a specialized organic compound with a unique bicyclic structure featuring an azabicyclo[2.1.1]hexane core. This compound has garnered attention in the field of medicinal chemistry due to its structural complexity and potential applications in drug discovery and development. The presence of multiple methoxymethyl substituents on the bicyclic framework introduces specific functional groups that can be exploited for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
The molecular architecture of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane consists of a seven-membered ring containing two nitrogen atoms and five carbon atoms, with the two methoxymethyl groups attached at the 1 and 4 positions. This configuration imparts rigidity to the molecule while allowing for selective functionalization at other sites, such as the bridgehead carbon or other positions on the ring system. Such structural features are of significant interest to researchers exploring novel scaffolds for therapeutic agents.
In recent years, there has been growing interest in azabicycloalkanes as pharmacophores due to their ability to mimic certain biological motifs and exhibit favorable pharmacokinetic properties. The azabicyclo[2.1.1]hexane scaffold, in particular, has been investigated for its potential to interact with biological targets such as enzymes and receptors, often leading to compounds with improved binding affinities and selectivity. The introduction of methoxymethyl groups further enhances the compound's utility by providing handles for further derivatization, including nucleophilic substitution reactions or protection-deprotection strategies.
One of the most compelling aspects of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane is its potential role as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel heterocyclic frameworks that exhibit promising biological activity. For instance, derivatives of this scaffold have been explored as intermediates in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The flexibility offered by the methoxymethyl groups allows for fine-tuning of electronic and steric properties, enabling optimization of drug-like characteristics such as solubility, metabolic stability, and cell permeability.
Recent advancements in computational chemistry have also highlighted the importance of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane in virtual screening campaigns aimed at identifying lead compounds for drug development. Molecular modeling studies suggest that this compound can adopt multiple conformations that may facilitate interactions with biological targets, making it a valuable candidate for structure-based drug design (SBDD). Furthermore, its rigid bicyclic core provides a stable platform for covalent bond formation with other pharmacophores, enhancing the likelihood of discovering potent and selective therapeutic agents.
The synthetic accessibility of 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane is another factor contributing to its significance in medicinal chemistry. While the synthesis of azabicycloalkanes can be challenging due to ring-closure reactions requiring precise conditions, recent methodologies have improved yields and purity levels significantly. These advancements have made it feasible to produce sufficient quantities of this compound for both academic research and industrial applications. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and energy consumption without compromising efficiency.
In conclusion, 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane (CAS No. 2648939-44-8) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features, combined with its synthetic versatility and potential biological activity, make it an attractive scaffold for medicinal chemists seeking novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its role in advancing pharmaceutical innovation is likely to expand significantly.
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